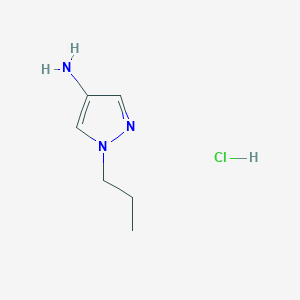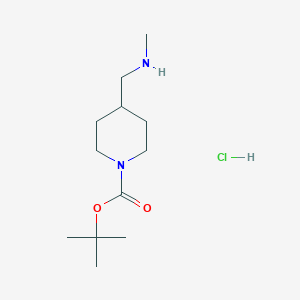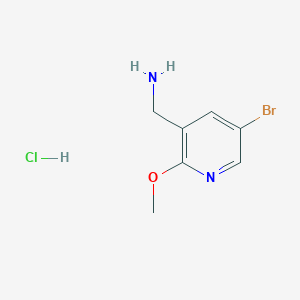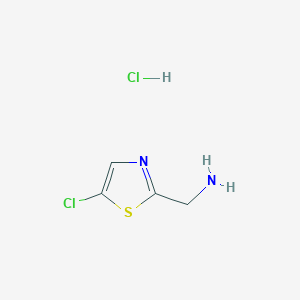
2-(N-Boc-aminomethyl)-6-methoxypyridine
Vue d'ensemble
Description
2-(N-Boc-aminomethyl)-6-methoxypyridine is a chemical compound that features a pyridine ring substituted with a methoxy group at the 6-position and a Boc-protected aminomethyl group at the 2-position. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Boc-aminomethyl)-6-methoxypyridine typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxypyridine.
Formylation: The 6-methoxypyridine undergoes formylation to introduce a formyl group at the 2-position.
Reductive Amination: The formyl group is then subjected to reductive amination with tert-butyl carbamate to form the Boc-protected aminomethyl group.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can facilitate the deprotection of the Boc group under milder conditions, improving the overall process efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(N-Boc-aminomethyl)-6-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions to yield the free amine.
Amidation Reactions: The aminomethyl group can react with carboxylic acids or their derivatives to form amides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used for Boc deprotection.
Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions.
Amidation: Carboxylic acids or acid chlorides can be used in the presence of coupling agents like EDCI or DCC.
Major Products
Deprotection: Yields the free amine, 2-aminomethyl-6-methoxypyridine.
Substitution: Depending on the nucleophile, various substituted pyridines can be formed.
Amidation: Produces amides with diverse functional groups.
Applications De Recherche Scientifique
2-(N-Boc-aminomethyl)-6-methoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Serves as a building block for the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(N-Boc-aminomethyl)-6-methoxypyridine depends on its specific application. In general, the compound can act as a precursor or intermediate in various synthetic pathways. The Boc group protects the amine functionality during reactions, preventing unwanted side reactions and allowing for selective transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(N-Boc-aminomethyl)pyridine: Lacks the methoxy group at the 6-position.
6-Methoxypyridine: Lacks the Boc-protected aminomethyl group.
2-Aminomethyl-6-methoxypyridine: The free amine form without the Boc protection.
Uniqueness
2-(N-Boc-aminomethyl)-6-methoxypyridine is unique due to the presence of both the methoxy group and the Boc-protected aminomethyl group. This combination allows for selective reactions and protection strategies in synthetic chemistry, making it a valuable intermediate in the synthesis of complex molecules.
Propriétés
IUPAC Name |
tert-butyl N-[(6-methoxypyridin-2-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)13-8-9-6-5-7-10(14-9)16-4/h5-7H,8H2,1-4H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSJNAKJVBZUFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{2-[3-(2-Methylphenyl)-1-pyrrolidinyl]ethyl}amine dihydrochloride](/img/structure/B1378171.png)


![4-Fluoro-2,3-dihydrospiro[indene-1,3'-piperidine] hydrochloride](/img/structure/B1378178.png)

![[2-(2-Methoxyethoxy)phenyl]amine hydrochloride](/img/structure/B1378180.png)

![[2-(2-Propyn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B1378183.png)



